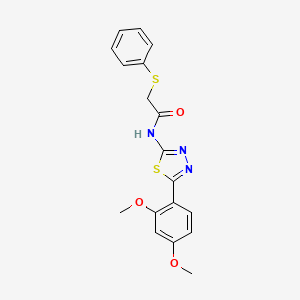

N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(phenylthio)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(phenylthio)acetamide is a complex organic compound that has garnered interest in various fields of scientific research

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(phenylthio)acetamide typically involves the reaction of 2,4-dimethoxybenzohydrazide with carbon disulfide and potassium hydroxide to form the intermediate 5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazole-2-thiol. This intermediate is then reacted with phenylthioacetic acid chloride under basic conditions to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

化学反応の分析

Types of Reactions

N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(phenylthio)acetamide can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized under specific conditions.

Reduction: Reduction reactions can modify the thiadiazole ring or the phenylthio group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium boroh

生物活性

N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(phenylthio)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of antibacterial and anticancer properties. This article provides an overview of its biological activity based on recent research findings, including data tables and case studies.

Chemical Structure and Properties

The compound features a thiadiazole ring and multiple aromatic substituents that contribute to its biological activity. Its molecular formula is C16H18N4O3S with a molecular weight of approximately 398.5 g/mol. The presence of both the thiadiazole and phenylthio groups is critical for its interaction with biological targets.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of related thiadiazole derivatives. For instance, a derivative similar to this compound demonstrated significant inhibitory effects against various bacterial strains. In vitro tests showed median effective concentration (EC50) values indicating strong antibacterial activity:

| Compound | Target Bacteria | EC50 (µg/ml) |

|---|---|---|

| 5k | Xanthomonas axonopodis pv. citri | 22 |

| 5k | Xanthomonas oryzae pv. oryzicola | 15 |

These results suggest that modifications to the thiadiazole structure can enhance antibacterial efficacy compared to traditional agents like thiodiazole copper and bismerthiazol .

Anticancer Activity

The anticancer potential of this compound has been investigated through various assays. A series of related compounds were evaluated for their cytotoxic effects against human cancer cell lines such as HT-29 (colon cancer), A431 (skin cancer), and PC3 (prostate cancer). The findings are summarized in the following table:

| Compound | Cell Line | IC50 (µg/ml) | Mechanism of Action |

|---|---|---|---|

| 9e | A431 | 10 | Induces apoptosis via Bax upregulation |

| 9e | PC3 | 8 | Inhibits VEGFR-2 phosphorylation |

The compound 9e exhibited the highest cytotoxicity against the A431 cell line with an IC50 value of 10 µg/ml and was found to induce apoptosis by modulating key proteins involved in cell survival pathways .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial growth and cancer cell proliferation by binding to their active sites.

- Apoptosis Induction : Evidence suggests that it can trigger apoptotic pathways in cancer cells by altering the expression of pro-apoptotic and anti-apoptotic proteins.

Case Studies

- Antibacterial Efficacy : A study published in European PMC assessed the antibacterial activity of several thiadiazole derivatives against plant pathogens. The results indicated that certain derivatives outperformed conventional treatments, highlighting their potential for agricultural applications .

- Cytotoxicity Assessment : Research conducted on a series of acetamide derivatives revealed that modifications at the phenyl ring significantly influenced cytotoxicity against various cancer cell lines. The study employed both traditional assays and advanced techniques such as Western blotting to confirm apoptosis induction .

科学的研究の応用

Anticancer Applications

Research indicates that derivatives of 1,3,4-thiadiazole, including N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(phenylthio)acetamide, exhibit significant anticancer properties. The following aspects highlight its potential:

- Mechanism of Action : These compounds often act as inhibitors of crucial enzymes involved in cancer cell proliferation. For instance, they have been shown to inhibit inosine monophosphate dehydrogenase (IMPDH), which is essential for guanosine nucleotide synthesis necessary for cancer cell growth .

- In Vitro Studies : Various studies have demonstrated that compounds similar to this compound exhibit cytotoxic effects against a range of cancer cell lines. For example, derivatives have shown promising results against breast cancer cells with IC50 values significantly lower than standard treatments like cisplatin .

Case Study: Antitumor Activity

A study synthesized several thiadiazole derivatives and tested their activity against breast cancer cell lines. Among these compounds, some derivatives exhibited IC50 values as low as 3.3 μM against the MDA-MB-231 cell line, indicating strong antitumor efficacy compared to control agents .

Antimicrobial Applications

In addition to anticancer properties, this compound has demonstrated antimicrobial activity:

- Broad-Spectrum Activity : Research has shown that related compounds can effectively inhibit bacterial strains such as Xanthomonas oryzae and Fusarium graminearum. The antimicrobial efficacy was evaluated using bioassays where certain derivatives displayed inhibition rates exceeding those of commercial bactericides .

Case Study: Antimicrobial Efficacy

In a comparative study of various thiadiazole derivatives against plant pathogens, one compound exhibited a 56% inhibition rate against Xanthomonas oryzae at a concentration of 100 μg/mL. This suggests significant potential for agricultural applications in disease management .

Summary Table of Biological Activities

特性

IUPAC Name |

N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylsulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3S2/c1-23-12-8-9-14(15(10-12)24-2)17-20-21-18(26-17)19-16(22)11-25-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFQPSVWOFIRDFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=NN=C(S2)NC(=O)CSC3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。